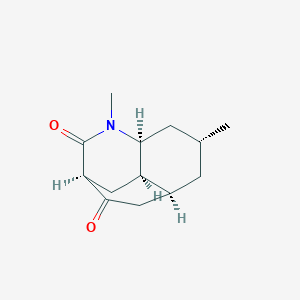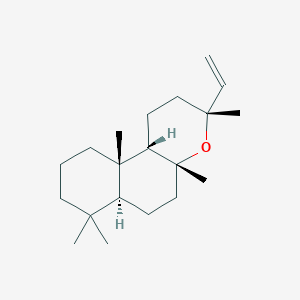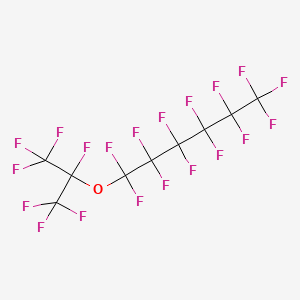![molecular formula C19H22N2O2 B1254370 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol CAS No. 253430-48-7](/img/structure/B1254370.png)
4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol" belongs to a class of organic molecules that are of interest due to their complex structure and potential for various applications in chemical and pharmaceutical research. Although the specific compound's detailed studies are not directly found, related research on quinolin-ol derivatives and their synthesis, properties, and applications provides valuable insights.
Synthesis Analysis
The synthesis of quinolin-ol derivatives typically involves multi-step reactions including cyclization, condensation, and functionalization processes. For example, cyclization of ketone oximes can yield quinolin-8-ols regioselectively, indicating the importance of precursor selection and reaction conditions in achieving the desired quinolin-ol derivative (Uchiyama et al., 1998).
Molecular Structure Analysis
Molecular structure and conformation are crucial for the chemical reactivity and properties of quinolin-ol derivatives. Spectroscopic methods, including NMR and X-ray diffraction, are often employed to determine the structure and confirm the synthesis of new compounds. For instance, detailed spectroscopic characterization of heterocyclic aromatic compounds can elucidate their molecular structure and reactivity (Saidj et al., 2022).
Chemical Reactions and Properties
Quinolin-ol derivatives engage in various chemical reactions, including tautomerism, which can influence their chemical and biological properties. The study of these reactions, such as the formation of azo and sulfonated pyrimido[4,5-b]quinoline derivatives, highlights the compound's reactivity and potential for creating diverse chemical entities (Gholami et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : One study details the synthesis of related compounds through Michael addition, followed by various reductions and hydrolysis processes. This highlights the compound's complex synthetic pathway and potential for diverse chemical modifications (Fisher, Oppenheimer, & Cohen, 1975).
Spectroscopic Characterization : Research on compounds with similar structures includes investigations into their spectroscopic properties, essential for understanding their chemical behavior and potential applications (Rufchahi & Gilani, 2012).
Biological Activity
Antimicrobial Properties : Several studies have synthesized derivatives and evaluated their antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Holla et al., 2005); (Rajanarendar et al., 2010).
Antituberculosis Activity : A related compound has shown promising results in antituberculosis activity, indicating potential medical applications in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Photovoltaic and Electronic Properties
- Photovoltaic Applications : Research into derivatives of similar compounds has explored their use in photovoltaic properties, suggesting possible applications in solar energy and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Mode of Action
It has been suggested that it may catalyze the reactions of carbon nucleophiles . More research is needed to fully understand the interaction of Beta-Isocupreidine with its targets and the resulting changes.
Biochemical Pathways
It is known to be involved in the reactions of carbon nucleophiles
Propiedades
IUPAC Name |
4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTQUFCPWDEOND-TUCQFJRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15474448 | |
Q & A
Q1: What makes β-isocupreidine such an effective catalyst in asymmetric reactions like the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions?
A: β-Isocupreidine, or 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol, functions as a bifunctional catalyst. This means it possesses two key features that enable its catalytic prowess: a basic quinuclidine nitrogen and a hydrogen bond donor in the form of a hydroxyl group. [, , ] This dual functionality allows β-isocupreidine to simultaneously activate both nucleophilic and electrophilic reactants during the reaction. For instance, in the aza-Morita-Baylis-Hillman reaction, it activates the nucleophilic vinyl ketone or acrylate via hydrogen bonding while simultaneously deprotonating the imine, facilitating their interaction and leading to the formation of chiral, enantioenriched products. [, ]
Q2: The provided research mentions that β-isocupreidine can sometimes lead to opposite enantioselectivity in similar reactions. How is that possible?
A: Interestingly, researchers have observed that seemingly small changes in the reaction conditions or substrate structures can lead to an inversion of enantioselectivity when using β-isocupreidine as a catalyst. [, , ] For example, in the aza-Morita-Baylis-Hillman reaction, the choice of imine substrate (aromatic vs. aliphatic) [] or the addition of achiral additives like β-naphthol [] can influence the spatial orientation of the reacting partners within the catalyst's chiral environment, ultimately dictating which enantiomer is formed preferentially. This remarkable sensitivity highlights the importance of carefully optimizing reaction conditions to achieve the desired stereochemical outcome.
Q3: Are there any specific structural modifications to β-isocupreidine that are known to enhance its catalytic activity or alter its enantioselectivity?
A: Yes, researchers have explored modifications to the β-isocupreidine scaffold to fine-tune its catalytic properties. For example, introducing an acylamino group at the C-6' position of β-isocupreidine was found to significantly enhance both the yield and enantioselectivity in the aza-Morita-Baylis-Hillman reaction with aliphatic α-amidosulfones as imine surrogates. [] This modification likely enhances the catalyst's ability to activate the imine substrate through additional hydrogen bonding interactions.
Q4: Beyond the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions, are there other applications of β-isocupreidine in organic synthesis?
A: Absolutely! β-isocupreidine's utility extends beyond the Morita-Baylis-Hillman-type reactions. It has shown promise in catalyzing the asymmetric Baylis-Hillman reaction of aldehydes, including challenging substrates like chiral N-Boc-α-amino aldehydes. [] This reaction provides access to valuable chiral building blocks used in the synthesis of complex molecules, such as the phoslactomycin family of antibiotics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)

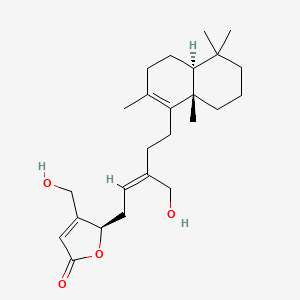
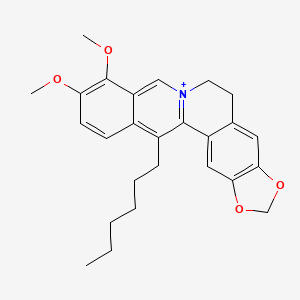


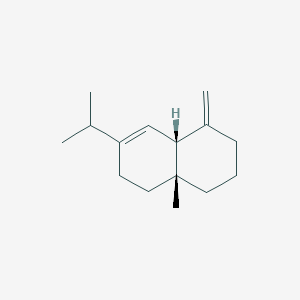

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
